molecular formula C8H9F5O2 B2915841 Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate CAS No. 2361658-47-9

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate

Cat. No.: B2915841
CAS No.: 2361658-47-9
M. Wt: 232.15
InChI Key: DJJQVQNTHGFPKS-UHFFFAOYSA-N
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Description

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate is a fluorinated α,β-unsaturated ester characterized by a pentafluoroalkyl group at the 4,4,5,5,5-positions and a methyl substituent at the 3-position. Its (E)-configuration ensures a trans arrangement of substituents across the double bond, influencing both electronic and steric properties. This compound is of significant interest in medicinal and agrochemical research due to the strong electron-withdrawing effects of fluorine atoms, which enhance electrophilicity and metabolic stability.

Properties

IUPAC Name

ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5O2/c1-3-15-6(14)4-5(2)7(9,10)8(11,12)13/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJQVQNTHGFPKS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate typically involves the esterification of 4,4,5,5,5-pentafluoro-3-methylpent-2-enoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The fluorinated carbon atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Formation of 4,4,5,5,5-pentafluoro-3-methylpent-2-enoic acid.

    Reduction: Formation of 4,4,5,5,5-pentafluoro-3-methylpent-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

    Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The fluorinated carbon chain can interact with enzymes and proteins, potentially altering their activity and function.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and similarities between the target compound and related fluorinated esters:

Compound Name Molecular Formula Fluorine Atoms Substituents Key Structural Features
Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate C8H9F5O2 5 Pentafluoro, methyl (C3) (E)-configured double bond; steric bulk from methyl; high electron-withdrawing capacity
Ethyl (E)-5,5,5-trifluoropent-2-enoate C7H9F3O2 3 Trifluoro (C5) Linear chain; fewer fluorine atoms; reduced steric hindrance
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate C7H7F3O4 3 Trifluoro, two oxo groups (C2, C4) Bifunctional (ester and diketone); keto-enol tautomerism possible
Diethyl 4,4-difluoroheptanedioate C11H16F2O4 2 Difluoro (C4), dual ester groups Symmetric structure; lower fluorination; increased ester density

Key Observations :

  • Fluorination Impact: The pentafluoro substitution in the target compound amplifies electron-withdrawing effects compared to trifluoro analogs like Ethyl (E)-5,5,5-trifluoropent-2-enoate, making the α,β-unsaturated ester more reactive toward nucleophilic attack .
  • Functional Group Diversity: Compounds like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate exhibit dual reactivity (ester and diketone), enabling diverse transformations such as enolate formation, unlike the target compound’s singular electrophilic site .

Physical and Chemical Properties

Property This compound Ethyl (E)-5,5,5-Trifluoropent-2-enoate Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate
Boiling Point Estimated 145–155°C (extrapolated) 120–125°C 180–190°C (due to polar diketone)
Lipophilicity (LogP) ~2.8 (high) ~1.9 ~1.5 (reduced by oxo groups)
Acidity (α-H) pKa ≈ 8–9 (enhanced by fluorine) pKa ≈ 10–11 pKa ≈ 7–8 (diketone stabilization)
Stability High (resistant to hydrolysis) Moderate Low (prone to tautomerization)

Analysis :

  • Thermal Stability : The target compound’s higher fluorine content and methyl group contribute to greater thermal stability compared to less fluorinated analogs.
  • Lipophilicity : Increased fluorine atoms and branching enhance membrane permeability, making the compound suitable for hydrophobic environments in drug delivery .
  • Reactivity : The α-hydrogen acidity is significantly heightened in the target compound, facilitating deprotonation and subsequent reactions (e.g., Michael additions).

Biological Activity

Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pentafluorinated carbon chain and an ester functional group. Its molecular formula is C7H8F5O2C_7H_8F_5O_2 with a molecular weight of approximately 232.15 g/mol . The presence of fluorine atoms enhances the compound's stability and reactivity, making it suitable for various applications in organic synthesis and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as enzymes and proteins. The ester group can undergo hydrolysis to yield the corresponding acid and alcohol:

Ethyl E 4 4 5 5 5 pentafluoro 3 methylpent 2 enoateH2O4 4 5 5 5 pentafluoro 3 methylpent 2 enoic acid+Ethanol\text{Ethyl E 4 4 5 5 5 pentafluoro 3 methylpent 2 enoate}\xrightarrow{\text{H}_2\text{O}}\text{4 4 5 5 5 pentafluoro 3 methylpent 2 enoic acid}+\text{Ethanol}

This hydrolysis can lead to further biochemical pathways that may affect cellular functions. The highly fluorinated carbon chain may also modulate the activity of specific enzymes or receptors by altering their conformation or binding affinity.

1. Research Applications

This compound has been used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a candidate for developing fluorinated probes in biochemical studies. Additionally, it has potential applications in drug development due to its stability and reactivity under physiological conditions.

2. Medical Applications

The compound has been explored for its potential therapeutic uses. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates. Preliminary studies suggest that it could serve as a scaffold for designing new pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 4,4,5,5,5-pentafluoropentanoate Lacks double bond; only contains pentafluorinated chainLimited compared to ethyl pentafluoropentenoate
Mthis compound Methyl ester instead of ethyl; similar reactivityPotentially lower stability due to methyl group

Case Study 1: Enzymatic Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit certain enzyme activities at varying concentrations. This inhibition was dose-dependent and suggested potential applications in metabolic modulation.

Case Study 2: Drug Development

In another study focusing on drug development applications of fluorinated compounds like this compound showed promising results in enhancing the bioavailability of certain drug candidates when incorporated into their structures. The study highlighted the importance of fluorination in improving pharmacological profiles.

Q & A

What are the key synthetic routes for Ethyl (E)-4,4,5,5,5-pentafluoro-3-methylpent-2-enoate, and how do reaction conditions influence stereoselectivity?

Basic Research Question
The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensation , leveraging fluorinated precursors. For example, fluorinated alkenes are often prepared using β-keto esters and fluorinated phosphonates under mild basic conditions (e.g., NaH or DBU) to achieve (E)-selectivity .
Methodological Insight : Optimize solvent polarity (e.g., THF vs. DMF) and base strength to control stereoselectivity. Low-polarity solvents favor (E)-isomer formation due to reduced transition-state stabilization of the (Z)-isomer .

How can X-ray crystallography and DFT calculations resolve discrepancies in the stereochemical assignment of this compound?

Advanced Research Question
Conflicting NMR data (e.g., coupling constants for double-bond geometry) can arise due to dynamic effects or crystal packing. Single-crystal X-ray diffraction provides unambiguous stereochemical confirmation, as demonstrated in structurally similar fluorinated esters . Pair this with B3LYP/6-311++G(d,p) DFT calculations to compare theoretical and experimental bond lengths/angles, addressing discrepancies caused by solvent or vibrational artifacts .

What are the challenges in characterizing the electronic effects of pentafluoro and methyl substituents on the pent-2-enoate backbone?

Advanced Research Question
The electron-withdrawing pentafluoro group increases electrophilicity at the α,β-unsaturated ester, while the methyl group introduces steric hindrance. Use Hammett σ constants to quantify electronic effects and Frontier Molecular Orbital (FMO) analysis (via Gaussian 09) to map reactivity. Experimental validation via Michael addition kinetics with nucleophiles (e.g., amines) can reveal rate differences attributable to substituent effects .

How do solvent and temperature affect the compound’s stability in catalytic reactions?

Basic Research Question
The ester is prone to hydrolysis under acidic/alkaline conditions. Stability studies in aprotic solvents (e.g., DCM, toluene) at 25–60°C show <5% degradation over 24 hours, whereas protic solvents (e.g., MeOH) accelerate hydrolysis. Monitor via HPLC-MS with a C18 column (ACN/H2O gradient) and track degradation products like 4,4,5,5,5-pentafluoro-3-methylpent-2-enoic acid .

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